![molecular formula C23H25N5O3 B5221557 N-[1-(1-isonicotinoyl-4-piperidinyl)-1H-pyrazol-5-yl]-3-phenoxypropanamide](/img/structure/B5221557.png)
N-[1-(1-isonicotinoyl-4-piperidinyl)-1H-pyrazol-5-yl]-3-phenoxypropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(1-isonicotinoyl-4-piperidinyl)-1H-pyrazol-5-yl]-3-phenoxypropanamide, also known as IPP, is a small molecule that has gained attention in the scientific community due to its potential therapeutic applications. IPP belongs to the class of pyrazole-based compounds and has been studied extensively for its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-[1-(1-isonicotinoyl-4-piperidinyl)-1H-pyrazol-5-yl]-3-phenoxypropanamide is not fully understood, but it is believed to act through multiple pathways. In cancer cells, N-[1-(1-isonicotinoyl-4-piperidinyl)-1H-pyrazol-5-yl]-3-phenoxypropanamide induces apoptosis by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR pathway. In inflammation, N-[1-(1-isonicotinoyl-4-piperidinyl)-1H-pyrazol-5-yl]-3-phenoxypropanamide inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 by suppressing the NF-κB pathway. In neurodegenerative disorders, N-[1-(1-isonicotinoyl-4-piperidinyl)-1H-pyrazol-5-yl]-3-phenoxypropanamide reduces oxidative stress and inflammation by activating the Nrf2 pathway and inhibiting the NF-κB pathway.
Biochemical and Physiological Effects:
N-[1-(1-isonicotinoyl-4-piperidinyl)-1H-pyrazol-5-yl]-3-phenoxypropanamide has been shown to have several biochemical and physiological effects. In cancer cells, N-[1-(1-isonicotinoyl-4-piperidinyl)-1H-pyrazol-5-yl]-3-phenoxypropanamide inhibits cell proliferation, induces apoptosis, and inhibits angiogenesis. In inflammation, N-[1-(1-isonicotinoyl-4-piperidinyl)-1H-pyrazol-5-yl]-3-phenoxypropanamide reduces the production of pro-inflammatory cytokines and inhibits the migration of immune cells. In neurodegenerative disorders, N-[1-(1-isonicotinoyl-4-piperidinyl)-1H-pyrazol-5-yl]-3-phenoxypropanamide reduces oxidative stress and inflammation, and promotes neuronal survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[1-(1-isonicotinoyl-4-piperidinyl)-1H-pyrazol-5-yl]-3-phenoxypropanamide has several advantages for lab experiments, such as its high purity and stability. However, N-[1-(1-isonicotinoyl-4-piperidinyl)-1H-pyrazol-5-yl]-3-phenoxypropanamide also has some limitations, such as its low solubility in water and its potential toxicity at high concentrations. These limitations can be overcome by using appropriate solvents and optimizing the concentration of N-[1-(1-isonicotinoyl-4-piperidinyl)-1H-pyrazol-5-yl]-3-phenoxypropanamide used in experiments.
Direcciones Futuras
N-[1-(1-isonicotinoyl-4-piperidinyl)-1H-pyrazol-5-yl]-3-phenoxypropanamide has shown promising results in preclinical studies, and several future directions can be explored to further understand its therapeutic potential. Some of these directions include exploring the use of N-[1-(1-isonicotinoyl-4-piperidinyl)-1H-pyrazol-5-yl]-3-phenoxypropanamide in combination with other drugs, studying its effects on different types of cancer cells, and investigating its potential as a neuroprotective agent in animal models of neurodegenerative disorders. Additionally, the optimization of the synthesis method of N-[1-(1-isonicotinoyl-4-piperidinyl)-1H-pyrazol-5-yl]-3-phenoxypropanamide and the development of new analogs can improve its therapeutic efficacy and reduce its potential toxicity.
Métodos De Síntesis
The synthesis of N-[1-(1-isonicotinoyl-4-piperidinyl)-1H-pyrazol-5-yl]-3-phenoxypropanamide involves the reaction of 1-(4-piperidinyl)-1H-pyrazole-5-carboxylic acid with isonicotinoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 3-phenoxypropionyl chloride to obtain N-[1-(1-isonicotinoyl-4-piperidinyl)-1H-pyrazol-5-yl]-3-phenoxypropanamide. The synthesis of N-[1-(1-isonicotinoyl-4-piperidinyl)-1H-pyrazol-5-yl]-3-phenoxypropanamide has been optimized to improve yields and purity, and several modifications have been made to the reaction conditions to achieve this.
Aplicaciones Científicas De Investigación
N-[1-(1-isonicotinoyl-4-piperidinyl)-1H-pyrazol-5-yl]-3-phenoxypropanamide has been extensively studied for its therapeutic potential in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, N-[1-(1-isonicotinoyl-4-piperidinyl)-1H-pyrazol-5-yl]-3-phenoxypropanamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In inflammation research, N-[1-(1-isonicotinoyl-4-piperidinyl)-1H-pyrazol-5-yl]-3-phenoxypropanamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorder research, N-[1-(1-isonicotinoyl-4-piperidinyl)-1H-pyrazol-5-yl]-3-phenoxypropanamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Propiedades
IUPAC Name |
3-phenoxy-N-[2-[1-(pyridine-4-carbonyl)piperidin-4-yl]pyrazol-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O3/c29-22(11-17-31-20-4-2-1-3-5-20)26-21-8-14-25-28(21)19-9-15-27(16-10-19)23(30)18-6-12-24-13-7-18/h1-8,12-14,19H,9-11,15-17H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLQGTTGBNFJJLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=CC=N2)NC(=O)CCOC3=CC=CC=C3)C(=O)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

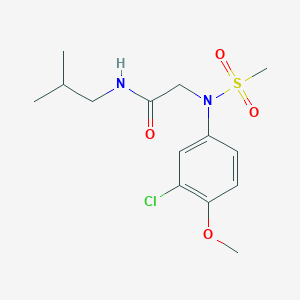
![3-chloro-N-{[(4-{[(4-methoxy-1,2,5-thiadiazol-3-yl)amino]sulfonyl}phenyl)amino]carbonothioyl}-1-benzothiophene-2-carboxamide](/img/structure/B5221489.png)
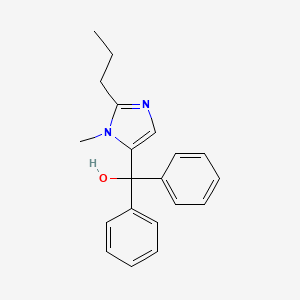
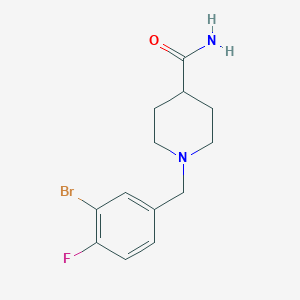
![3-{5-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl}benzonitrile](/img/structure/B5221507.png)
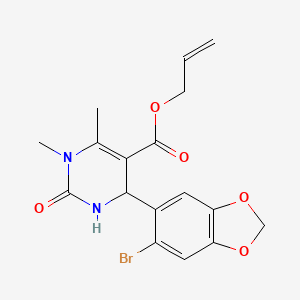
![4-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B5221519.png)
![N-(2-methoxyphenyl)-2-[2-(1-{2-[(3-methylphenyl)amino]-2-oxoethyl}-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-2-oxoacetamide](/img/structure/B5221526.png)
![ethyl 4-(2-chlorobenzyl)-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-4-piperidinecarboxylate](/img/structure/B5221543.png)
![N-[5-(4-chlorophenyl)-4-phenyl-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B5221549.png)
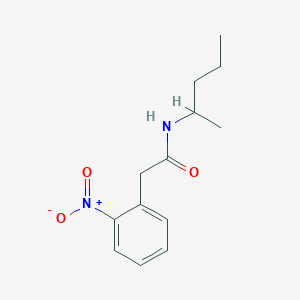
![5-{3-[(3-fluorobenzyl)oxy]benzylidene}-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5221576.png)
![1-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-(3'-methoxy-2-biphenylyl)-4-piperidinecarboxamide](/img/structure/B5221583.png)
![1-(5-chloro-2-thienyl)-N-methyl-N-({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)methanamine](/img/structure/B5221594.png)